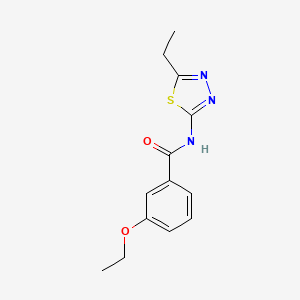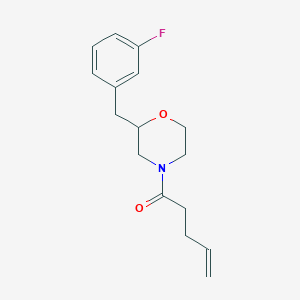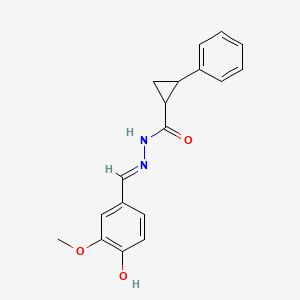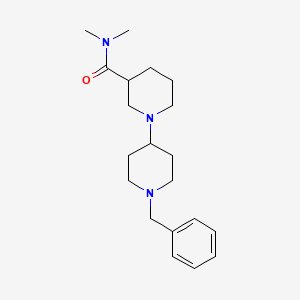
3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a master regulator of cellular energy homeostasis, and its activation has been linked to beneficial effects in various disease states, such as diabetes, cancer, and neurodegenerative disorders.
作用機序
3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide activates AMPK by binding to the γ-subunit of the enzyme, leading to allosteric activation. This activation results in the phosphorylation of downstream targets, which leads to the inhibition of anabolic pathways and the activation of catabolic pathways, ultimately leading to increased energy production.
Biochemical and Physiological Effects
3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has been found to have several biochemical and physiological effects, including increased glucose uptake, improved insulin sensitivity, inhibition of tumor growth, induction of apoptosis, protection against neuronal damage, and improvement in cognitive function.
実験室実験の利点と制限
3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has several advantages for lab experiments, including its high potency and specificity for AMPK activation, as well as its ability to cross the blood-brain barrier. However, 3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide also has limitations, including its short half-life and the potential for off-target effects.
将来の方向性
There are several future directions for the study of 3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide, including the development of more potent and selective AMPK activators, the investigation of its effects on other disease models, such as cardiovascular disease and obesity, and the exploration of its potential as a therapeutic agent in humans.
Conclusion
In conclusion, 3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is a small molecule activator of AMPK that has been extensively studied for its beneficial effects in various disease models. Its mechanism of action involves the activation of AMPK, which leads to increased energy production and the inhibition of anabolic pathways. 3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has several advantages for lab experiments, but also has limitations. There are several future directions for the study of 3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide, which may lead to the development of new therapeutic agents for the treatment of various diseases.
合成法
The synthesis of 3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide involves several steps, including the condensation of 2-amino-5-ethylthiadiazole with ethyl chloroacetate, followed by the reaction with 4-bromoaniline to form the intermediate compound. This intermediate is then coupled with ethyl 2-oxo-2-phenylacetate to give the final product, 3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide.
科学的研究の応用
3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has been extensively studied in various disease models, including diabetes, cancer, and neurodegenerative disorders. In diabetes, 3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells. In cancer, 3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has been found to inhibit tumor growth and induce apoptosis in cancer cells. In neurodegenerative disorders, 3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to protect against neuronal damage and improve cognitive function.
特性
IUPAC Name |
3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-3-11-15-16-13(19-11)14-12(17)9-6-5-7-10(8-9)18-4-2/h5-8H,3-4H2,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMLONYSBLBCJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-fluoro-4-methoxyphenyl){1-[(2-pyrimidinylthio)acetyl]-3-piperidinyl}methanone](/img/structure/B6034204.png)
![6-(4-fluorophenyl)-2-{[2-(2-methyl-1-piperidinyl)-2-oxoethyl]thio}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B6034209.png)

![N-butyl-N-methyl-3-({[2-(1-methyl-2-pyrrolidinyl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6034220.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6034230.png)
![N,N'-[(2,5-dimethyl-3,4-thienediyl)bis(methylene)]di(2-butanamine) dihydrochloride](/img/structure/B6034238.png)
![5-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6034242.png)


amino]methyl}-2-furyl)methanol](/img/structure/B6034264.png)
![1-{3-[(3-anilino-1-piperidinyl)methyl]phenyl}ethanone](/img/structure/B6034270.png)
![2-{[1-ethyl-4-hydroxy-5-(1-methylbutyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B6034292.png)
![N~1~-(3-bromophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6034301.png)
